REACTION_CXSMILES
|
C(O)(=O)C.[CH2:5]([C:17]1[CH:22]=[CH:21][C:20]([OH:23])=[CH:19][CH:18]=1)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[N+:24]([O-])([OH:26])=[O:25]>O>[N+:24]([C:21]1[CH:22]=[C:17]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])[CH:18]=[CH:19][C:20]=1[OH:23])([O-:26])=[O:25]
|
Name
|
|
Quantity
|
310 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
262 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)C1=CC=C(C=C1)O
|
Name
|
ice water
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is slowly added
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture is extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
The methylene chloride phase is withdrawn
|
Type
|
WASH
|
Details
|
washed successively with water
|
Type
|
CUSTOM
|
Details
|
The methylene chloride is then removed under vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)CCCCCCCCCCCC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |